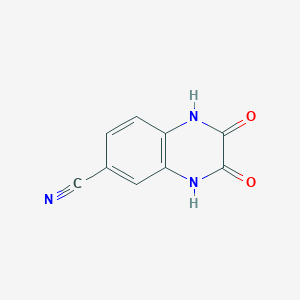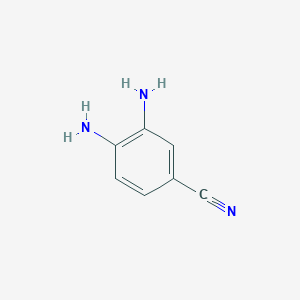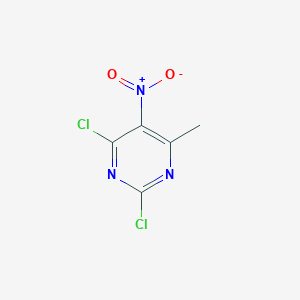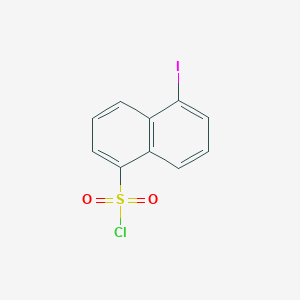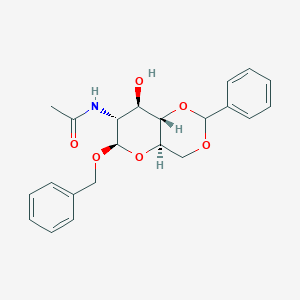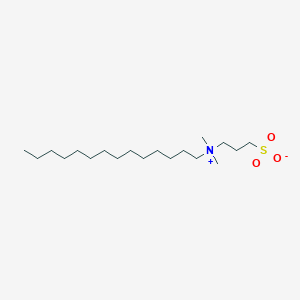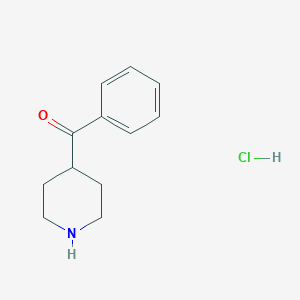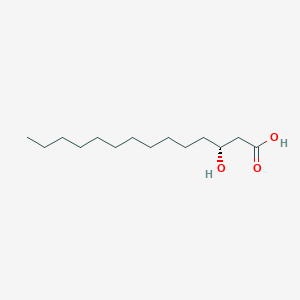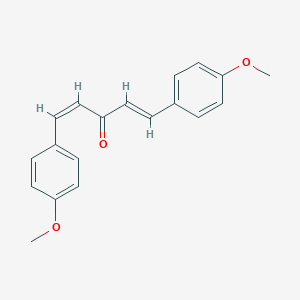
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to “(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one” has been explored in studies aiming to evaluate biological activities. For instance, aminomethyl derivatives designed as new cytotoxins were synthesized and demonstrated cytotoxic activities against various carcinoma cells, highlighting the potential for tumor-selective applications (Ö. Yerdelen et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through crystallographic studies, revealing details such as different molecular conformations and interactions. For example, the crystal structure of a derivative showed a three-dimensional network through various intermolecular interactions, providing insights into its stability and reactivity (Nabeel Arif Tawfeeq et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving “(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one” and its derivatives include cyclocondensation and cycloaromatization, leading to the formation of various heterocycles. These reactions demonstrate the compound's versatility as a synthon for creating complex molecular structures with potential for further chemical modifications (P. K. Mahata et al., 2003).
Physical Properties Analysis
Studies on derivatives have also focused on their physical properties, such as fluorescence and mesomorphic behavior. These properties are crucial for applications in materials science, where the photophysical behavior and phase characteristics can be exploited in various technologies (M. K. Paul et al., 2014).
Chemical Properties Analysis
The chemical properties of “(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one” derivatives have been explored through studies on their reactivity, including photocrosslinking and polymerization. These investigations reveal the compound's potential as a building block for developing new materials with tailored properties for specific applications (A. Arun & B. S. Reddy, 2004).
Aplicaciones Científicas De Investigación
Crystallography and Material Science
- Summary of Application : This compound has been used in the study of crystal structures . It’s also been synthesized and characterized for use in material science, specifically for its non-linear optical (NLO) properties .
- Methods of Application : The compound was synthesized via a base-catalyzed Claisen-Schmidt condensation of acetone with 4-chlorobenzaldehyde . Large single crystals were grown using a slow evaporation solution growth technique .
- Results or Outcomes : The crystal structure of the compound was determined using X-ray diffraction . The compound was found to have a λ-shape and crystallize in an orthorhombic noncentrosymmetric system with an Aba2 space group . The melting point was found to be 132°C . The compound’s Second Harmonic Generation (SHG) efficiency was found to be 13.33 times that of urea .
Thermophysical Property Datafile for Process Simulators
- Summary of Application : This compound’s thermophysical properties can be used in process simulators like Aspen Plus .
- Methods of Application : The compound’s thermophysical properties are determined experimentally or through computational methods, and then used in process simulation software to model and optimize chemical processes .
- Results or Outcomes : The use of accurate thermophysical property data can lead to more accurate process simulations, which can improve process efficiency and safety .
Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics
- Summary of Application : The compound can be used to study free radical reactions, particularly in the context of oxidation, combustion, and thermal cracking kinetics .
- Methods of Application : The compound is subjected to high temperatures to induce free radical reactions. The products of these reactions are then analyzed to determine the kinetics of the reactions .
- Results or Outcomes : The results of these studies can provide valuable information on the thermodynamics and kinetics of free radical reactions, which can be used in the design of combustion systems and the optimization of chemical processes .
Quantum Tools for IR Spectra Interpretation
- Summary of Application : The compound can be used in the interpretation of infrared (IR) spectra using quantum tools .
- Methods of Application : The compound is subjected to IR spectroscopy, and the resulting spectra are analyzed using quantum mechanical methods to determine the compound’s vibrational modes .
- Results or Outcomes : The results of these studies can provide valuable information on the compound’s vibrational modes, which can be used in the identification and characterization of the compound .
Molecular Orbitals
- Summary of Application : The compound can be used to study molecular orbitals .
- Methods of Application : The compound’s molecular orbitals are determined through computational methods, and then used to understand the electronic structure of the molecule .
- Results or Outcomes : The results of these studies can provide valuable information on the compound’s electronic structure, which can be used in the design of new materials and the optimization of chemical reactions .
Infrared (IR) Spectroscopy
- Summary of Application : The compound can be used in the interpretation of infrared (IR) spectra .
- Methods of Application : The compound is subjected to IR spectroscopy, and the resulting spectra are analyzed to determine the compound’s vibrational modes .
- Results or Outcomes : The results of these studies can provide valuable information on the compound’s vibrational modes, which can be used in the identification and characterization of the compound .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-21-18-11-5-15(6-12-18)3-9-17(20)10-4-16-7-13-19(22-2)14-8-16/h3-14H,1-2H3/b9-3+,10-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZVKDXPBWBUKY-LQIBPGRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347720 | |
| Record name | (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one | |
CAS RN |
37951-12-5, 2051-07-2 | |
| Record name | Bis(4-methoxybenzylidene)acetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037951125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Pentadien-3-one, 1,5-bis(4-methoxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(4-METHOXYBENZYLIDENE)ACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1T5NW58W3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



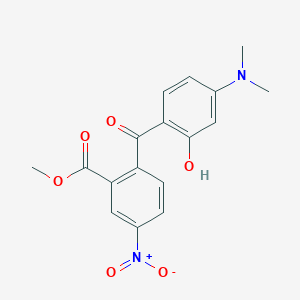
![6-Amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14191.png)
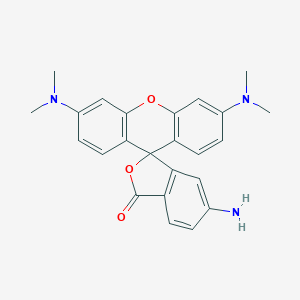
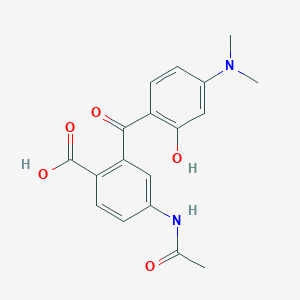
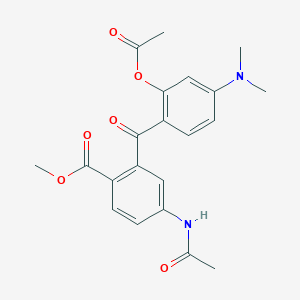
![5-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14197.png)
